(E)-N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexenyl group, a thienyl group, and an acrylamide moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(1-cyclohexen-1-yl)ethylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-(2-thienyl)acryloyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or cyclohexenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-iodobenzamide
- N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-methylbenzamide
Uniqueness
N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H20N2OS2 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C16H20N2OS2/c19-15(9-8-14-7-4-12-21-14)18-16(20)17-11-10-13-5-2-1-3-6-13/h4-5,7-9,12H,1-3,6,10-11H2,(H2,17,18,19,20)/b9-8+ |
InChI Key |
ZXJXCNFWPGCARM-CMDGGOBGSA-N |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=S)NC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.